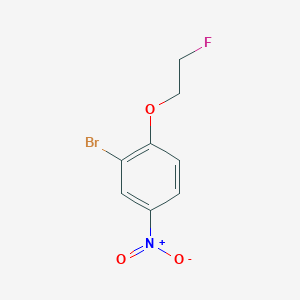

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Übersicht

Beschreibung

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, fluoroethoxy, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene typically involves the following steps:

Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrobenzene derivative is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.

Fluoroethoxylation: The final step involves the introduction of the fluoroethoxy group. This can be achieved by reacting the brominated nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.

Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

- 2-Bromo-1-(2-chloro-ethoxy)-4-nitro-benzene

- 2-Bromo-1-(2-methoxy-ethoxy)-4-nitro-benzene

Uniqueness

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine, nitro, and fluoroethoxy groups makes it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene, with the molecular formula CHBrFNO and CAS number 191602-70-7, is an organic compound that features a bromine atom, a fluoroethoxy group, and a nitro group attached to a benzene ring. This unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. The presence of the nitro group indicates possible electron-accepting properties, while the fluoroethoxy group may enhance lipophilicity and membrane permeability, influencing its interaction with biological macromolecules.

The compound can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.

- Oxidation Reactions : Oxidation of the ethoxy group may yield aldehydes or carboxylic acids.

The biological mechanism of this compound is primarily linked to its interactions with enzymes or receptors. The nitro group may form reactive intermediates that interact with cellular components, potentially leading to alterations in cellular processes. The fluoroethoxy moiety is likely to enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity .

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzene compounds have shown promising results in inducing apoptosis in cancer cells. The IC values for related compounds often fall within the micromolar range, suggesting that this compound may also possess antitumor properties .

| Compound | Cell Line Tested | IC Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | A549 | 0.76 |

| 5c | HeLa | 1.47 |

Mutagenicity and Toxicity

The compound's structural features raise concerns regarding mutagenicity. Similar nitro-substituted compounds have been classified as mutagenic, indicating a need for further investigation into the safety profile of this compound in biological systems .

Case Studies

A study focusing on the synthesis and evaluation of nitrobenzene derivatives highlighted the cytotoxic effects of these compounds on leukemia cell lines. The findings indicated that modifications in the electron-donating or withdrawing groups significantly impacted biological activity. Notably, substituting electron-withdrawing groups (like nitro) diminished antiproliferative potency compared to those with electron-donating groups .

Eigenschaften

IUPAC Name |

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJZCGEPZWGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590142 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-70-7 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.